molecular formula C11H17ClN4O2S2 B2430007 2-(2,1,3-Benzothiadiazol-4-ylmethylamino)-N,N-dimethylethanesulfonamide;hydrochloride CAS No. 2418660-91-8

2-(2,1,3-Benzothiadiazol-4-ylmethylamino)-N,N-dimethylethanesulfonamide;hydrochloride

Cat. No.: B2430007
CAS No.: 2418660-91-8
M. Wt: 336.85
InChI Key: AJIAQHJBTITAMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,1,3-Benzothiadiazol-4-ylmethylamino)-N,N-dimethylethanesulfonamide;hydrochloride is a chemical compound that belongs to the class of benzothiadiazoles. These compounds are known for their electron-withdrawing properties and are often used in the development of photoluminescent materials, organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors (OFETs).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,1,3-Benzothiadiazol-4-ylmethylamino)-N,N-dimethylethanesulfonamide;hydrochloride typically involves the following steps:

  • Benzothiadiazole Derivation: : Starting with 2,1,3-benzothiadiazole, the compound undergoes a series of reactions to introduce the desired functional groups.

  • Amination: : The benzothiadiazole derivative is then subjected to amination to introduce the amino group.

  • Sulfonation: : The amino group is further modified through sulfonation to introduce the sulfonamide group.

  • Hydrochloride Formation: : Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors and controlled conditions to ensure consistency and purity. The process would involve continuous monitoring of reaction parameters such as temperature, pressure, and pH to optimize yield and quality.

Chemical Reactions Analysis

Types of Reactions

2-(2,1,3-Benzothiadiazol-4-ylmethylamino)-N,N-dimethylethanesulfonamide;hydrochloride can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form different oxidation states of the benzothiadiazole ring.

  • Reduction: : Reduction reactions can be used to modify the electronic properties of the compound.

  • Substitution: : Substitution reactions can introduce different functional groups to the benzothiadiazole core.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its electron-withdrawing properties make it valuable in the design of new materials with specific electronic properties.

Biology

In biological research, the compound can be used as a probe to study biological systems. Its photoluminescent properties make it useful in imaging and tracking cellular processes.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic properties. Its ability to interact with biological targets can be harnessed for drug development.

Industry

In industry, the compound is used in the production of OLEDs, organic solar cells, and OFETs. Its unique electronic properties contribute to the efficiency and performance of these devices.

Mechanism of Action

The mechanism by which 2-(2,1,3-Benzothiadiazol-4-ylmethylamino)-N,N-dimethylethanesulfonamide;hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The electron-withdrawing nature of the benzothiadiazole ring allows it to participate in electron transfer processes, which are crucial in the functioning of OLEDs and organic solar cells.

Comparison with Similar Compounds

Similar Compounds

  • 2,1,3-Benzothiadiazole: : The parent compound without the additional functional groups.

  • 2-(2,1,3-Benzothiadiazol-4-ylmethylamino)-N,N-dimethylethanesulfonamide: : A closely related compound with similar properties but different functional groups.

Uniqueness

The uniqueness of 2-(2,1,3-Benzothiadiazol-4-ylmethylamino)-N,N-dimethylethanesulfonamide;hydrochloride lies in its specific combination of functional groups, which confer unique electronic and photoluminescent properties compared to its parent compound and other derivatives.

Properties

IUPAC Name

2-(2,1,3-benzothiadiazol-4-ylmethylamino)-N,N-dimethylethanesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2S2.ClH/c1-15(2)19(16,17)7-6-12-8-9-4-3-5-10-11(9)14-18-13-10;/h3-5,12H,6-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJIAQHJBTITAMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CCNCC1=CC=CC2=NSN=C21.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.